An In-depth Technical Guide to 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile: Physicochemical Properties and Stability
An In-depth Technical Guide to 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile: Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties and stability of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, a novel benzonitrile derivative with potential applications in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from predictive models, data on analogous structures, and established scientific principles to offer a robust foundational resource. We will explore the core characteristics of this compound, outline detailed protocols for its empirical evaluation, and discuss the implications of its structural motifs for drug development.
Introduction: The Significance of Piperidinyl-Benzonitrile Scaffolds
The molecular architecture of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, featuring a substituted piperidine ring linked to a benzonitrile moiety, places it within a class of compounds of significant interest to the pharmaceutical industry. Piperidine derivatives are prevalent in numerous approved drugs, valued for their favorable pharmacokinetic properties and their ability to serve as versatile scaffolds in drug design.[1][2] The benzoylpiperidine fragment, a related structure, is considered a privileged element in medicinal chemistry due to its metabolic stability and its role as a potential bioisostere for other chemical groups.[3]
The nitrile group, for its part, is a key functional group found in over 30 FDA-approved pharmaceuticals.[4] It can act as a hydrogen bond acceptor and a bioisostere for carbonyl, hydroxyl, and halogen groups.[4][5] Its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring, and it is generally considered metabolically stable.[4][5][6][7] The combination of these two pharmacologically significant moieties in 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile suggests a compound with potential for further investigation in various therapeutic areas.
Molecular Structure and Core Identifiers
A foundational understanding of a compound begins with its precise chemical identity.
Caption: Chemical structure of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile.
| Property | Value | Source |
| CAS Number | 1179754-22-3 | NextSDS[8] |
| Molecular Formula | C₁₄H₁₈N₂ | PubChem[9] |
| Molecular Weight | 214.31 g/mol | PubChem[9] |
| IUPAC Name | 3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile | NextSDS[8] |
| Canonical SMILES | CC1CCCN(C1)C2=C(C=C(C=C2)C#N)C | PubChem[9] |
| InChI Key | BRHRVBDLWATAHD-UHFFFAOYSA-N | PubChem[9] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source | Significance in Drug Development |
| XlogP | 3.4 | PubChem[9] | Indicates the lipophilicity of the compound, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A value of 3.4 suggests good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 27.2 Ų | PubChem | A measure of the surface area of a molecule that is polar. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | PubChem | The number of hydrogen atoms attached to electronegative atoms (N, O). This property influences solubility and binding to target proteins. |
| Hydrogen Bond Acceptors | 2 | PubChem | The number of electronegative atoms (N, O) with lone pairs of electrons. This property is crucial for molecular recognition and binding affinity. |
| Rotatable Bonds | 2 | PubChem | The number of bonds that can rotate freely. A lower number of rotatable bonds is generally associated with better oral bioavailability. |
Proposed Experimental Protocols for Physicochemical Characterization
To move beyond predictive data, rigorous experimental determination of the physicochemical properties is essential. The following are standard, field-proven protocols for characterizing a novel chemical entity like 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile.
Solubility Determination
Causality: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Poor aqueous solubility can be a major hurdle in drug development.
Protocol: Kinetic Solubility Assay (High-Throughput Screening)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.
-
Incubation and Equilibration: Seal the plate and incubate at room temperature (25°C) for 24 hours with gentle agitation to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Caption: Workflow for Kinetic Solubility Assay.
pKa Determination
Causality: The ionization state (pKa) of a molecule at physiological pH affects its solubility, permeability, and target binding. For 3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile, the piperidine nitrogen is expected to be the primary basic center.
Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent system (e.g., methanol/water) to a known concentration.
-
Titration Setup: Use an automated potentiometric titrator equipped with a calibrated pH electrode.
-
Acidification: Add a standardized solution of hydrochloric acid (HCl) to protonate the basic functional groups fully.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH), recording the pH as a function of the volume of titrant added.
-
Data Analysis: Plot the titration curve (pH vs. volume of NaOH). The pKa is determined from the inflection point of the curve or by calculating the first derivative.
Stability Assessment
Understanding the stability of a compound under various stress conditions is paramount for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of a potential drug product.
pH-Dependent Hydrolytic Stability
Causality: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally robust.[5][6] The stability of the molecule across the physiological pH range and under conditions encountered during formulation and storage must be confirmed.
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of the compound at a known concentration in a series of buffers with varying pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 7, 14, and 28 days).
-
Time-Point Analysis: At each time point, withdraw an aliquot from each solution.
-
Quantification: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.
Photostability
Causality: Aromatic systems and certain functional groups can be sensitive to degradation upon exposure to light, which can lead to loss of potency and the formation of potentially toxic photoproducts.
Protocol: ICH Q1B Photostability Testing
-
Sample Preparation: Prepare solid-state samples of the compound and solutions in a suitable solvent.
-
Exposure: Expose the samples to a controlled light source that provides both UV and visible light, as specified in the ICH Q1B guidelines (e.g., a xenon lamp or a metal halide lamp). A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: After the specified exposure period, analyze both the exposed and dark control samples for the appearance of degradation products and any changes in physical properties. Quantify the parent compound using a validated HPLC method.
Caption: General Workflow for Stability Assessment.
Conclusion and Future Directions
3-Methyl-4-(3-methylpiperidin-1-yl)benzonitrile is a compound of interest due to its constitution from pharmacologically relevant piperidine and benzonitrile moieties. While predictive data suggests favorable drug-like properties, a comprehensive understanding of its physicochemical characteristics and stability profile necessitates rigorous experimental investigation. The protocols outlined in this guide provide a robust framework for such studies. Future work should focus on the synthesis of this compound, followed by the systematic experimental determination of its solubility, pKa, and stability under various stress conditions. This foundational knowledge is indispensable for any further exploration of its potential as a therapeutic agent.
References
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
-
PubChem. (n.d.). 3-(4-Methylpiperazin-1-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
NextSDS. (n.d.). 3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile — Chemical Substance Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile (C14H18N2). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzonitrile, 3-methyl- (CAS 620-22-4). Retrieved from [Link]
-
Kozlovskaya, L. N., & Zholobak, N. M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(8), 954. [Link]
-
Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1466-1488. [Link]
- Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
-
Saggioro, F., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1930. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]
-
MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]
- Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
de Souza, A. S., & de Oliveira, K. T. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(12), 2056-2070. [Link]
-
MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]
-
Preparation of benzonitrile. (n.d.). Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nextsds.com [nextsds.com]
- 9. PubChemLite - 3-methyl-4-(3-methylpiperidin-1-yl)benzonitrile (C14H18N2) [pubchemlite.lcsb.uni.lu]
